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Compound of Interest

Compound Name: ABBV-992

Cat. No.: B15581206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodology for the stereoselective synthesis of

ABBV-992, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor that has advanced to

Phase I clinical trials.[1][2][3] The synthesis is notable for its innovative use of flow chemistry, a

novel partial reduction of a pyridone, and a highly stereoselective Ellman imine reduction to

establish the key chiral center.[1][2][3][4] This document provides a comprehensive overview of

the synthetic route, including detailed experimental protocols for key steps, tabulated

quantitative data, and visualizations of the synthetic workflow and the targeted biological

pathway.

Introduction to ABBV-992 and its Significance
Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of various B-cell

malignancies.[1][2] ABBV-992 was developed as a next-generation covalent BTK inhibitor with

improved potency, selectivity, and pharmacokinetic properties.[1] The successful and scalable

synthesis of this complex molecule is a critical aspect of its development, ensuring the

production of sufficient quantities for preclinical and clinical studies.[1][2] The enantioselective

synthesis is particularly crucial as the desired biological activity resides in a single enantiomer.

Overall Synthetic Strategy
The developed enantioselective synthesis of ABBV-992 is a multi-step process that can be

broadly divided into the construction of the core pyrazolopyridine scaffold, followed by the
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introduction of the chiral piperidine moiety and final elaboration to the active pharmaceutical

ingredient (API).[1] A key feature of the early stages of the synthesis is the use of flow

chemistry to safely and efficiently perform a diazotization-Klingemann-Japp reaction on a multi-

hectogram scale.[4] The stereochemistry is introduced later in the synthesis via a

stereoselective reduction of an Ellman imine.[1][4]

Experimental Protocols: Key Reactions
Flow Diazotization and Klingemann-Japp Reaction
A critical step in the synthesis is the formation of the hydrazone intermediate (4) via a

diazotization of p-phenoxyaniline (2) and subsequent Klingemann-Japp reaction with 3-

oxybutanenitrile (3).[1] To manage the safety risks associated with the accumulation of

diazonium salts, this reaction was transitioned to a continuous flow process.[1]

Protocol: Solutions of 4-phenoxyaniline and 3-oxobutanenitrile in acetonitrile and tert-butyl

nitrite in acetonitrile were prepared.[2] These solutions were then pumped at a defined flow rate

through a reactor coil.[2] An 11-meter reactor coil with a total flow rate of 18 mL/min allowed for

a 10-minute residence time, resulting in greater than 97% conversion to the product.[2] The

product hydrazone (4) was isolated in good purity after precipitation with water in a batch

workup, achieving a 70% yield after a 12-hour run that produced 472 g of material.[2]

Stereoselective Ellman Imine Reduction
The introduction of the chiral center is achieved through the stereoselective reduction of a

sulfinylimine intermediate. This method provides high diastereoselectivity, leading to the

desired enantiomer of the subsequent amine.

Protocol: The specific details of the Ellman imine reduction as applied in the ABBV-992
synthesis are proprietary to AbbVie and are not fully detailed in the public literature. However, a

general procedure for such a reduction involves the formation of a tert-butanesulfinylimine from

a ketone or aldehyde, followed by reduction with a hydride source such as sodium borohydride.

The tert-butanesulfinyl group acts as a chiral auxiliary, directing the hydride attack to one face

of the imine, thereby establishing the stereocenter. The auxiliary is then typically removed

under acidic conditions.

Pyridone Partial Reduction
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A novel and selective partial reduction of a pyridone ring was developed to access a key

intermediate.[1] This transformation was crucial for moving the synthesis forward from the fully

aromatic pyridine precursor.

Protocol: The N-alkylated pyridone was subjected to reduction. While the publication highlights

the novelty of this step, the specific reagents and conditions for this partial reduction are not

detailed in the provided search results.

Acrylamide Formation using a Masked Acrylate Strategy
The final step of the synthesis involves the installation of the acrylamide warhead, which is

responsible for the covalent and irreversible binding of ABBV-992 to BTK.[5] To improve the

yield and purity of the final product, a masked acrylate strategy using 3-chloropropionyl chloride

was employed.[1][4]

Protocol: The penultimate amine was acylated with 3-chloropropionyl chloride.[1] The resulting

3-chloropropionamide intermediate was then treated with a base to effect an elimination

reaction, unmasking the acrylamide and affording ABBV-992.[1] This strategy circumvents

issues encountered with the direct use of acrylic acid or acryloyl chloride, such as the formation

of difficult-to-remove impurities.[2]

Quantitative Data Summary
The following tables summarize the yields for key steps in the synthesis of ABBV-992.
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Step
Reactant
s

Product
Solvent(s
)

Reagents
/Conditio
ns

Yield (%)
Referenc
e

Hydrazone

Formation

(Flow)

p-

phenoxyan

iline, 3-

oxybutane

nitrile

Hydrazone

(4)
MeCN

t-BuONO,

flow

reactor

70 [2]

Pyrazole

Formation

Hydrazone

(4), ethyl

bromoacet

ate

Pyrazole

(5)
Toluene

DIPEA,

100 °C
57 [1]

Pyridone

Formation

Pyrazole

(5), ethyl

formate

Pyridone

(6)
THF

NaOt-Bu,

-10 °C
- [1]

Deoxychlor

ination &

SNAr

Pyridone

(6)

Piperazine

adduct (8)
DMA

POCl3,

then N-Boc

piperazine

80 (2

steps)
[4]

Amidation Ester (8) Amide (10) MeOH
NH3, 70

°C, 8 bar
65 [4]

Pyridine

Reduction

(racemic)

Amide (10)
Racemic

(R/S)-10
-

Pd(OH)2/C

, H2
88 [1]

Chiral

Separation

Racemic

(R/S)-10
(R)-10 -

Preparative

chiral SFC

41

(recovery)
[1]

Nosyl

Cleavage
- Amine (11) THF

1-

decanethio

l, NaOt-Bu

95 [2]

Acrylamide

Formation

(masked)

Amine (11) ABBV-992

(1)

- 3-

chloropropi

onyl

- [1]
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chloride,

then base

Acrylamide

Formation

(direct)

Amine (11)
ABBV-992

(1)
DCM

Acrylic

acid, T3P,

DIPEA

63 [1]
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Caption: Overall synthetic workflow for the stereoselective synthesis of ABBV-992.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway
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Caption: Simplified BTK signaling pathway and the inhibitory action of ABBV-992.

Conclusion
The stereoselective synthesis of ABBV-992 represents a significant achievement in process

chemistry, enabling the scalable production of a promising new therapeutic agent. The strategic
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implementation of flow chemistry for a hazardous reaction, a novel pyridone reduction, and a

highly controlled stereoselective reduction are key highlights of this synthetic route. The

detailed methodologies and data presented in this guide offer valuable insights for researchers

and professionals in the field of drug development and organic synthesis. The successful scale-

up to produce 63 g of ABBV-992 for preclinical characterization underscores the robustness

and practicality of this enantioselective synthesis.[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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